GSK126 is a synthetic, small-molecule compound that acts as a highly selective and potent inhibitor of EZH2 methyltransferase activity [, ]. It is classified as an epigenetic modulator, specifically an inhibitor of histone methyltransferases [, ]. GSK126 plays a crucial role in scientific research as a tool to investigate the biological functions of EZH2 and its involvement in various cellular processes, particularly those related to gene regulation, cell proliferation, differentiation, and disease development [, , ].
GSK126 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2, or EZH2, which is a key component of the Polycomb Repressive Complex 2. This compound is primarily recognized for its role in epigenetic regulation, particularly in the methylation of histone H3 at lysine 27 (H3K27). By inhibiting EZH2, GSK126 has been shown to reverse gene silencing associated with various cancers, making it a significant focus in cancer research and therapy.
GSK126 was developed as part of a series of EZH2 inhibitors aimed at targeting epigenetic modifications that contribute to tumorigenesis. It belongs to the class of S-adenosylmethionine-competitive inhibitors, which block the methyltransferase activity of EZH2. The compound has been extensively studied in preclinical models for its potential therapeutic applications in various malignancies, including glioblastoma and multiple myeloma.
The synthesis of GSK126 involves several chemical reactions that yield a highly selective inhibitor. The compound's synthesis typically includes:
While specific synthetic methodologies can vary, they generally follow established organic synthesis protocols that leverage both classical and modern techniques.
GSK126's molecular structure can be described as follows:
GSK126 participates in several chemical reactions primarily focused on its interaction with EZH2:
The mechanism by which GSK126 exerts its effects involves several key processes:
GSK126 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into therapeutic agents.
GSK126 has significant applications in scientific research and clinical settings:
GSK126 (chemical name: (S)-1-(sec-Butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-6-(6-(piperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide) is a synthetically derived small molecule with the molecular formula C₃₁H₃₈N₆O₂ and a molecular weight of 526.31 g/mol [5] [10]. Its structure features four distinct pharmacophoric regions:
A chiral center at the sec-butyl group (S-configuration) is critical for its activity, as enantiomeric impurities drastically reduce potency [9]. The compound exhibits high lipophilicity (XLogP: 6.14) with moderate polar surface area (95.05 Ų), aligning with Lipinski’s rule of five except for molecular weight [10].
Table 1: Physicochemical Properties of GSK126
Property | Value |
---|---|
Molecular Weight | 526.31 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 8 |
Topological Polar Surface Area | 95.05 Ų |
XLogP | 6.14 |
SMILES (Isomeric) | CCC@@HC |
While detailed synthetic routes remain proprietary, published data indicates a multi-step process starting from halogenated indole precursors. Key steps include:
The final product is typically isolated as a brown semisolid, soluble in DMSO (10 mg/mL), and requires storage at –20°C under inert gas due to light sensitivity [9].
GSK126 demonstrates nanomolar inhibition of EZH2 (Ki = 0.5–3 nM against wild-type and mutant EZH2-containing PRC2 complexes) while exhibiting >35-fold selectivity over the related methyltransferase EZH1 (Ki = 89 nM) [4] [9]. This selectivity arises from structural differences in the SAM-binding pockets:
Table 2: Selectivity Profile of EZH2 Inhibitors
Inhibitor | EZH2 IC₅₀ (nM) | EZH1 IC₅₀ (nM) | Selectivity (EZH2:EZH1) |
---|---|---|---|
GSK126 | 10–29 | 89 | ~1:9 |
Tazemetostat | 2–38 | 75 | ~1:3 |
CPI-1205 | 2.2–3.1 | >1,000 | >1:300 |
Beyond EZH1, GSK126 shows minimal off-target activity. Among 300 kinases, 14 histone deacetylases (HDACs), and 11 GPCRs screened, only serotonin 3 receptor, JMJD2d, and CaMK1a show inhibition at concentrations ≥4 µM (IC₅₀ values >100-fold higher than for EZH2) [9]. This specificity enables precise targeting of PRC2-dependent H3K27me3 without broad epigenetic disruption.
Pharmacokinetics:
Table 3: Pharmacokinetic Parameters of GSK126 in Rats
Parameter | Value |
---|---|
Oral Bioavailability | <2% |
Volume of Distribution (Vd) | 2.8 L/kg |
Primary Metabolites | L-M1, L-M2, L-M3 |
OAT Substrate | OAT1, OAT2 |
Tissue Distribution | Liver > Kidneys >> Brain |
Pharmacodynamics:
GSK126 binds the S-adenosylmethionine (SAM) pocket of EZH2 through competitive displacement of the endogenous cofactor. Structural analyses reveal:
Table 4: Key Binding Interactions of GSK126 with EZH2
Residue | Interaction Type | GSK126 Region Involved |
---|---|---|
Trp624 | H-bond (backbone) | Pyridone head |
Tyr111 | π-Stacking | Indole body |
Tyr661 | Van der Waals | sec-Butyl group |
Arg685/Phe686 | Hydrophobic enclosure | Pyridine tail |
Notably, mutations at gating residues confer resistance:
These mutations reduce GSK126 affinity by >100-fold while preserving SAM binding, highlighting the vulnerability of SAM-competitive inhibitors to gatekeeper alterations [8]. Despite this, GSK126 retains potency against oncogenic EZH2 mutants (e.g., Y641N, A677G), effectively suppressing H3K27me3 in diffuse large B-cell lymphoma xenografts at 50 mg/kg/day [4] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3